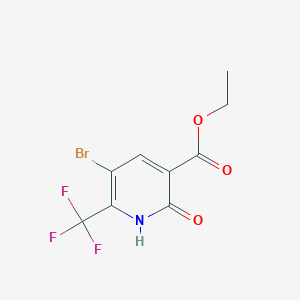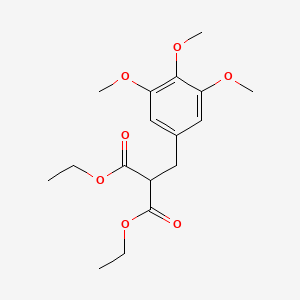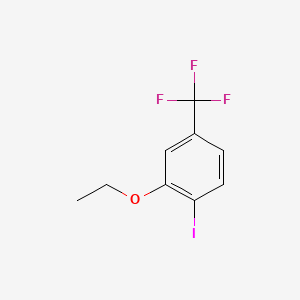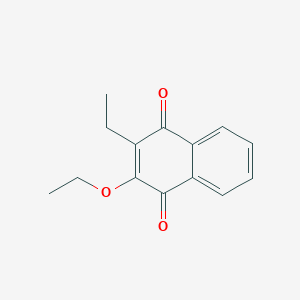
2-Ethoxy-3-ethylnaphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-3-ethylnaphthalene-1,4-dione is an organic compound with the molecular formula C14H14O3 It is a derivative of naphthalene, characterized by the presence of ethoxy and ethyl groups attached to the naphthalene ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-3-ethylnaphthalene-1,4-dione typically involves the alkylation of naphthalene derivatives. One common method includes the reaction of 2-ethoxy-1,4-naphthoquinone with ethyl magnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethoxy-3-ethylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of hydroquinones.
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-3-ethylnaphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Ethoxy-3-ethylnaphthalene-1,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, influencing cellular processes and signaling pathways. Its effects are mediated through the modulation of oxidative stress and the regulation of gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methoxy-3-ethylnaphthalene-1,4-dione
- 2-Ethoxy-3-methylnaphthalene-1,4-dione
- 2-Ethoxy-3-propylnaphthalene-1,4-dione
Uniqueness
2-Ethoxy-3-ethylnaphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.
Eigenschaften
CAS-Nummer |
55025-03-1 |
|---|---|
Molekularformel |
C14H14O3 |
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
2-ethoxy-3-ethylnaphthalene-1,4-dione |
InChI |
InChI=1S/C14H14O3/c1-3-9-12(15)10-7-5-6-8-11(10)13(16)14(9)17-4-2/h5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
CNUOYYIPHHBFCN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=O)C2=CC=CC=C2C1=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



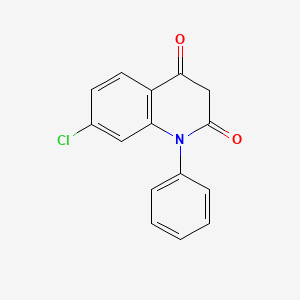
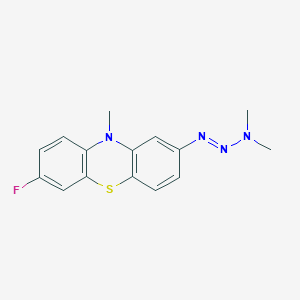
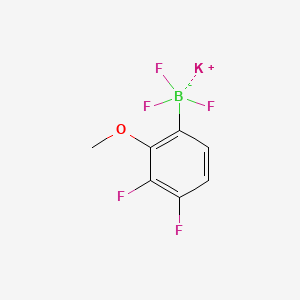
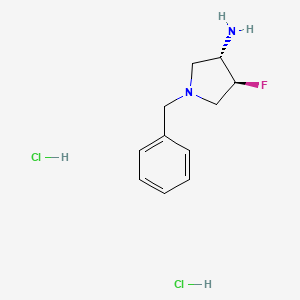
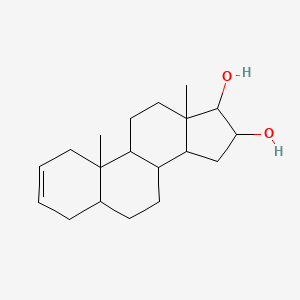


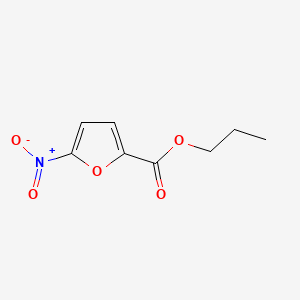
![N-[(3-fluorophenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B14022746.png)

